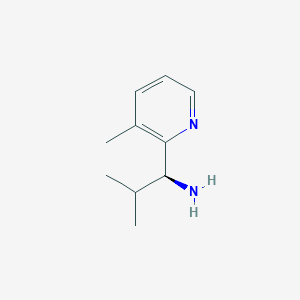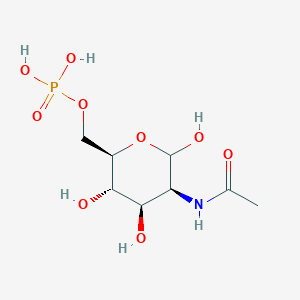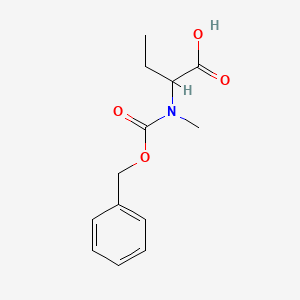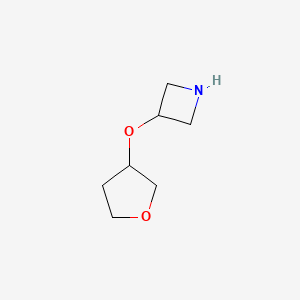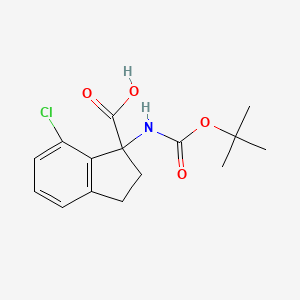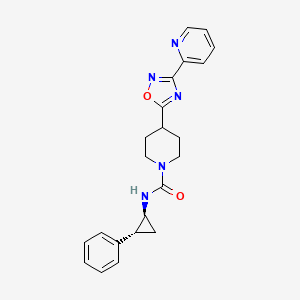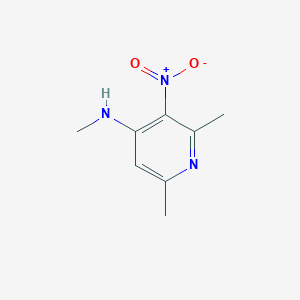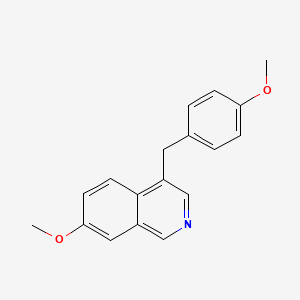
Pyridazine-4-carbohydrazide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridazine-4-carbohydrazide hydrochloride is a chemical compound belonging to the pyridazine family, characterized by a six-membered ring containing two adjacent nitrogen atoms. This compound is of significant interest due to its diverse applications in medicinal chemistry, agrochemicals, and material science. Pyridazine derivatives are known for their wide range of biological activities, making them valuable in drug discovery and development .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of pyridazine-4-carbohydrazide hydrochloride typically involves the reaction of pyridazine derivatives with hydrazine hydrate under controlled conditions. One common method includes the condensation of pyridazine-4-carboxylic acid with hydrazine hydrate, followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Advanced techniques like continuous flow synthesis may also be utilized to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: Pyridazine-4-carbohydrazide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
Pyridazine-4-carbohydrazide hydrochloride has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex pyridazine derivatives with potential pharmaceutical applications.
Wirkmechanismus
The mechanism of action of pyridazine-4-carbohydrazide hydrochloride involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of enzymes, blocking their activity. The compound’s structure allows it to form hydrogen bonds and π-π interactions with target proteins, leading to inhibition of enzymatic functions . This mechanism is crucial in its antimicrobial and anticancer activities, where it disrupts essential biological processes in pathogens and cancer cells .
Vergleich Mit ähnlichen Verbindungen
Pyridazinone: Known for its anti-inflammatory and analgesic properties.
Pyrimidine: Widely used in pharmaceuticals for its antiviral and anticancer activities.
Pyrazine: Utilized in the synthesis of various drugs and agrochemicals.
Uniqueness: Pyridazine-4-carbohydrazide hydrochloride stands out due to its dual nitrogen atoms in the ring, which confer unique electronic properties and reactivity. This makes it particularly effective in forming stable complexes with biological targets, enhancing its potential as a therapeutic agent .
Eigenschaften
Molekularformel |
C5H7ClN4O |
|---|---|
Molekulargewicht |
174.59 g/mol |
IUPAC-Name |
pyridazine-4-carbohydrazide;hydrochloride |
InChI |
InChI=1S/C5H6N4O.ClH/c6-9-5(10)4-1-2-7-8-3-4;/h1-3H,6H2,(H,9,10);1H |
InChI-Schlüssel |
TZEHWFXOEMIHJK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=NC=C1C(=O)NN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



